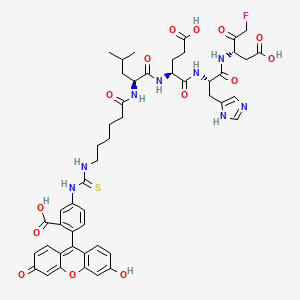
Fitc-C6-lehd-fmk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fitc-C6-lehd-fmk is a fluorescently labeled caspase-9 inhibitor. It is used for the sensitive detection of activated caspase-9 in living cells. This compound is cell permeable, nontoxic, and irreversibly binds to activated caspase-9 in apoptotic cells. The FITC label allows for direct detection of activated caspases in apoptotic cells by fluorescence microscopy, flow cytometry, or fluorescence plate reader .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fitc-C6-lehd-fmk involves the synthesis of a caspase-9 inhibitor conjugated with a fluorescent label. The general procedure includes the following steps:
Synthesis of the caspase-9 inhibitor: The specific inhibitor, Z-LEHD-FMK, is synthesized through a series of peptide coupling reactions.
Conjugation with FITC: The synthesized inhibitor is then conjugated with fluorescein isothiocyanate (FITC) to form this compound. .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production. This includes ensuring high purity and yield through careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Fitc-C6-lehd-fmk primarily undergoes binding reactions with activated caspase-9. It does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as peptide coupling agents, FITC, and solvents like DMSO.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent label and the inhibitor
Major Products
The major product of the synthesis is this compound itself, which is used for detecting activated caspase-9 in apoptotic cells .
Scientific Research Applications
Fitc-C6-lehd-fmk is widely used in scientific research, particularly in the fields of biology and medicine. Its applications include:
Detection of Apoptosis: It is used to detect activated caspase-9 in living cells undergoing apoptosis. .
Cancer Research: This compound is used to study the effects of various treatments on cancer cells, particularly in understanding how these treatments induce apoptosis
Drug Development: It is used in drug screening assays to identify compounds that modulate caspase-9 activity
Mechanism of Action
Fitc-C6-lehd-fmk exerts its effects by irreversibly binding to activated caspase-9 in apoptotic cells. The FITC label allows for the direct detection of this binding through fluorescence-based techniques. The binding of this compound to caspase-9 inhibits its activity, thereby preventing the progression of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Z-LEHD-FMK: A specific caspase-9 inhibitor without the fluorescent label.
FITC-C6-DEVD-FMK: A fluorescently labeled caspase-3 inhibitor.
Uniqueness
Fitc-C6-lehd-fmk is unique due to its combination of a specific caspase-9 inhibitor with a fluorescent label. This allows for the sensitive detection of activated caspase-9 in living cells, making it a valuable tool for apoptosis research .
Properties
Molecular Formula |
C49H55FN8O14S |
|---|---|
Molecular Weight |
1031.1 g/mol |
IUPAC Name |
5-[[6-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C49H55FN8O14S/c1-25(2)16-36(46(68)56-34(13-14-42(63)64)45(67)58-37(18-27-23-51-24-53-27)47(69)57-35(21-43(65)66)38(61)22-50)55-41(62)6-4-3-5-15-52-49(73)54-26-7-10-30(33(17-26)48(70)71)44-31-11-8-28(59)19-39(31)72-40-20-29(60)9-12-32(40)44/h7-12,17,19-20,23-25,34-37,59H,3-6,13-16,18,21-22H2,1-2H3,(H,51,53)(H,55,62)(H,56,68)(H,57,69)(H,58,67)(H,63,64)(H,65,66)(H,70,71)(H2,52,54,73)/t34-,35-,36-,37-/m0/s1 |
InChI Key |
GTQKPUFPXUBBML-BQYLNSIHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















